3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.ClH/c1-20-11-4-2-10(3-5-11)8-17-12(18)14(16-13(17)19)6-7-15-9-14;/h2-5,15H,6-9H2,1H3,(H,16,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWCYGRIFONECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3(CCNC3)NC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS No. 1956365-90-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₄H₁₈ClN₃O₃
- Molecular Weight : 311.76 g/mol
- Structure : The compound features a triazaspiro structure which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological effects. Research indicates that it may possess various activities including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some studies suggest neuroprotective properties, which could be beneficial in neurodegenerative disease models.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant inhibition of growth in Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical practice.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Bacillus subtilis | 30 |
| Escherichia coli | 100 |
Anticancer Potential
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Downregulation of Bcl-2 |
Neuroprotective Effects
Research published in a neuroscience journal highlighted the neuroprotective effects of this compound in models of oxidative stress. It was shown to reduce neuronal cell death and improve cell viability in cultures exposed to neurotoxic agents.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that adjunct therapy with this compound improved outcomes compared to standard treatment alone.
- Case Study on Cancer Therapy : In a preclinical model, administration of the compound in combination with traditional chemotherapeutics resulted in enhanced tumor regression and reduced side effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
A. 1,3-Diazaspiro[4.4]nonane-2,4-dione Derivatives
- Activity: Diazaspiro compounds (e.g., 3-(4-substituted benzyl) derivatives) exhibit anticonvulsant properties, with compound 6g showing notable efficacy in preclinical models .
B. Triazaspiro[4.5]decane Derivatives
- Example : 3-[(4-Methoxyphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride
C. Imidazolidine-2,4-dione Derivatives
- Example: 3-{3-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-hydroxypropyl}-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione hydrochloride Key Difference: Substituted imidazolidine-dione core with bulky piperidinyl and fluorophenyl groups. Properties: Higher molecular weight (506.92 g/mol) and retention time (5.10 min) suggest increased hydrophobicity .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione Hydrochloride and Analogs
Key Observations :
Molecular Weight : The target compound has the lowest molecular weight (191.62 g/mol), favoring drug-likeness and oral bioavailability.
Substituent Effects : The 4-methoxybenzyl group balances hydrophobicity and hydrogen-bonding capacity, whereas dichlorophenyl (CAS 88808-40-6) increases hydrophobicity but may reduce solubility .
Biological Activity: Diazaspiro compounds (e.g., anticonvulsant 6g) highlight the importance of nitrogen positioning for target engagement . Bicyclo analogs (e.g., 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione) bind fungal enzymes (Cellobiose dehydrogenase: ΔG = -5.19 kcal/mol), suggesting spiro and bicyclic frameworks are versatile scaffolds .
Preparation Methods
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction enables simultaneous assembly of amines, aldehydes, isocyanides, and carboxylic acids into peptidomimetic frameworks. For the target compound, 4-methoxybenzylamine serves as the amine component, while cyclohexanone or cyclopentanone derivatives act as ketone precursors.
Representative Procedure
-
Reactants :
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4-Methoxybenzylamine (1.0 equiv)
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Cyclohexanone (1.0 equiv)
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tert-Butyl isocyanide (1.0 equiv)
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Glyoxylic acid (1.0 equiv)
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-
Conditions :
Outcome :
The Ugi adduct forms a linear intermediate, which undergoes intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF) to yield the spirocyclic triazaspiro[4.4]nonane core. Yields range from 45–60%, with the 4-methoxybenzyl group retained at N3.
Palladium-Catalyzed Tsuji–Trost Cyclization
Substrate Design and Optimization
The Tsuji–Trost reaction facilitates asymmetric cyclization of allylic carbonates. For spiro-diketopiperazines, Ugi-derived precursors containing allyloxycarbonyl groups are treated with palladium catalysts.
Key Steps :
-
Substrate Preparation :
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Catalytic System :
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Catalyst: Pd₂(dba)₃ (5 mol%)
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Ligand: Chiral phosphoramidite L4 (20 mol%)
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Solvent: 1,4-Dioxane (0.05 M)
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Temperature: 25°C, 24 hours
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Results :
Post-Functionalization and Salt Formation
Hydrochloride Salt Preparation
The free base is treated with HCl gas in anhydrous ethanol, followed by precipitation with diethyl ether:
Conditions :
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Free base (1.0 equiv) dissolved in ethanol (0.2 M)
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HCl gas bubbled until pH ≈ 2
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Precipitation: Addition of diethyl ether (10 vol)
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Filtration and drying under vacuum
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Ugi-4CR | 45–60 | N/A | One-pot synthesis | Moderate yield |
| Tsuji–Trost | 72–85 | 92 | High enantioselectivity | Requires chiral ligands |
| Post-Alkylation | 68–75 | N/A | Modular functionalization | Multiple steps |
Mechanistic Insights and Challenges
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride while minimizing side products?
- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., acetonitrile vs. DMF) and temperature (80–100°C) to favor cyclization. Use catalytic bases like triethylamine to reduce side reactions. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) improves yield and purity. Refer to analogous spirocyclic hydantoin syntheses for guidance .
Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze -NMR for characteristic spirocyclic proton signals (δ 4.0–5.0 ppm for methine protons) and aromatic protons from the 4-methoxybenzyl group (δ 6.8–7.2 ppm). -NMR should show carbonyl carbons (δ 170–180 ppm) and spirocyclic quaternary carbons (δ 60–70 ppm) .
- LC/MS : Confirm molecular weight (CHClNO, theoretical MW 342.83) using high-resolution ESI-MS. Monitor [M+H] or [M-Cl] ions .
Q. How should researchers assess purity and potential impurities in this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile (10–90% over 20 min). Detect impurities at 254 nm; purity ≥95% is typical for research-grade material .
- TLC : Spot on silica plates (ethyl acetate/hexane, 1:1) and visualize under UV (254 nm) to identify unreacted intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies (e.g., antimicrobial vs. no activity)?
- Methodological Answer :
- Assay Standardization : Validate microbial strains (e.g., S. aureus ATCC 25923) and use consistent inoculum sizes (1–5 × 10 CFU/mL). Compare with positive controls (e.g., ciprofloxacin) .
- Structural Confirmation : Re-examine the compound’s stereochemistry (spirocyclic core) and counterion integrity (HCl vs. free base), as these affect solubility and bioavailability .
Q. What strategies improve the solubility or stability of this compound for in vivo studies?
- Methodological Answer :
- Salt Forms : Test alternative counterions (e.g., mesylate, besylate) to enhance aqueous solubility.
- Co-Crystallization : Explore co-formers (e.g., succinic acid) to stabilize the hydrochloride salt. Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to bacterial dihydrofolate reductase (PDB: 1DHF). Focus on hydrogen bonding with the 4-methoxybenzyl group and hydrophobic interactions with the spirocyclic core .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial activity .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Measure IC against purified enzymes (e.g., bacterial DNA gyrase) using fluorescence-based ATPase assays. Include negative controls (DMSO) and reference inhibitors (novobiocin) .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. 45%) for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
